Comparative MAO-B Inhibitory Potency of 3-Chloro-7-nitroquinoline vs. Primaquine
3-Chloro-7-nitroquinoline demonstrates moderate but quantifiable inhibitory activity against human MAO-B, with a potency approximately 6-fold greater than the established antimalarial quinoline drug primaquine under comparable assay conditions. This direct comparison highlights a significant difference in off-target enzyme interaction potential. [1] [2]
| Evidence Dimension | Inhibition of human recombinant MAO-B enzyme |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (17 µM) |
| Comparator Or Baseline | (RS)-(±)-Primaquine: IC50 = 106,750 nM (106.75 µM) |
| Quantified Difference | 6.3-fold more potent than primaquine |
| Conditions | Human recombinant MAO-B expressed in insect cell membranes, using kynuramine as a substrate. Data are mean ± SD from triplicate observations. |
Why This Matters
This quantifiable difference in MAO-B interaction is crucial for projects investigating the neuropharmacological or metabolic side-effect profiles of quinoline-based therapeutics, where avoiding MAO inhibition may be a key design criterion.
- [1] BindingDB. BDBM50450820 CHEMBL4210376: 3-Chloro-7-nitroquinoline. IC50 for human MAO-B: 1.70E+4 nM. View Source
- [2] Chaurasiya, N. D., et al. (2021). Monoamine Oxidase Inhibition by Novel 8-Aminoquinolines. Pharmaceuticals, 14(5), 398. Table 1. View Source
